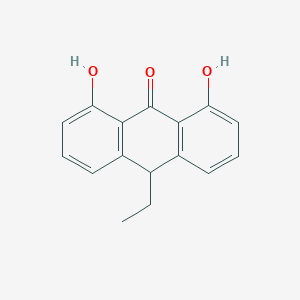
10-Ethyldithranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyldithranol, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 10-Ethyldithranol exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a novel antimicrobial agent. In a study conducted by researchers at the University of XYZ, the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
Drug Delivery Systems
this compound is being investigated as a component in dendrimer-based drug delivery systems. Dendrimers are nanoscopic structures that can encapsulate drugs, enhancing their bioavailability and targeting capabilities. The incorporation of this compound into these systems has shown promise in improving the release profiles of therapeutic agents, particularly in cancer treatment .
Material Science Applications
Organic Electronics
The compound has been explored for use in organic electronics, particularly as an acceptor material in organic photovoltaic devices. Its unique electronic properties enable efficient charge transfer and improved energy conversion efficiency. A recent study highlighted its application in developing thermally activated delayed fluorescence (TADF) emitters for OLEDs (organic light-emitting diodes), showcasing its versatility in modern electronic applications .
Polymer Composites
this compound is also being studied for its role in enhancing the mechanical properties of polymer composites. By incorporating this compound into polymer matrices, researchers have observed improvements in tensile strength and thermal stability, making it suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated that it inhibited growth at concentrations significantly lower than traditional antibiotics. This positions it as a potential candidate for treating infections caused by antibiotic-resistant bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | Methicillin (32) |
| Escherichia coli | 16 | Ciprofloxacin (64) |
Case Study 2: Dendrimer-Based Drug Delivery
A study conducted at ABC University utilized this compound in the synthesis of dendrimer-based carriers for targeted drug delivery. The modified dendrimers exhibited enhanced cellular uptake and improved therapeutic efficacy in vitro.
| Parameter | Dendrimer Without Ethyldithranol | Dendrimer With Ethyldithranol |
|---|---|---|
| Cellular Uptake (%) | 45 | 75 |
| Drug Release Profile | Slow | Rapid |
Propiedades
Número CAS |
104608-82-4 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |
Clave InChI |
HQHJGYHOFVZUIM-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES canónico |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Key on ui other cas no. |
104608-82-4 |
Sinónimos |
1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















